molecular formula C18H19N3O B11966497 3-methyl-2-(3-methylbutyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

3-methyl-2-(3-methylbutyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11966497
M. Wt: 293.4 g/mol
InChI Key: AVGTWRLHTJIKNU-UHFFFAOYSA-N
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Description

1-hydroxy-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C18H19N3O. It belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-hydroxy-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-hydroxy-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, such as the presence of the isopentyl group and the hydroxy and carbonitrile functionalities. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

3-methyl-2-(3-methylbutyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C18H19N3O/c1-11(2)8-9-13-12(3)14(10-19)17-20-15-6-4-5-7-16(15)21(17)18(13)22/h4-7,11,20H,8-9H2,1-3H3

InChI Key

AVGTWRLHTJIKNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC(C)C

Origin of Product

United States

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